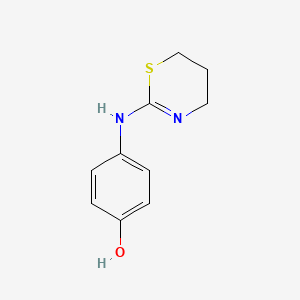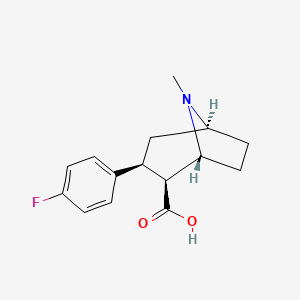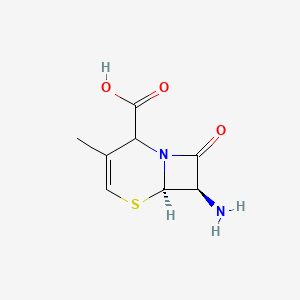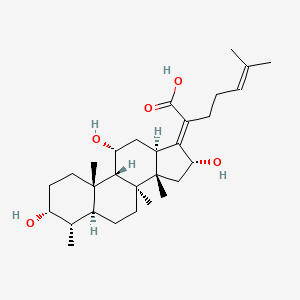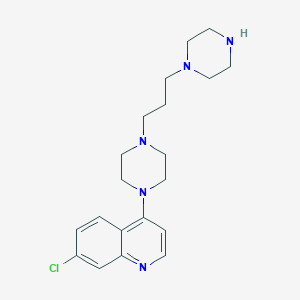
7-Chloro-4-(4-(3-(piperazin-1-yl)propyl)piperazin-1-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-4-(4-(3-(piperazin-1-yl)propyl)piperazin-1-yl)quinoline is a compound with the molecular formula C13H14ClN3 . It is an important scaffold in medicinal chemistry and has exhibited diverse pharmacological profiles such as antimalarial, antiparasitic, anti-HIV, antidiabetic, anticancer, sirtuin inhibitors, dopamine-3 ligands, acetylcholinesterase inhibitors, and serotonin antagonists .
Synthesis Analysis
N-Acylhydrazones derived from 7-chloro-4-piperazin-1-yl-quinoline were synthesized and biologically evaluated for blood-stage of Plasmodium falciparum and Entamoeba histolytica trophozoites .Molecular Structure Analysis
The molecular structure of this compound includes a 7-chloro-4-piperazin-1-ylquinoline core . The InChI code is InChI=1S/C13H14ClN3/c14-10-1-2-11-12 (9-10)16-4-3-13 (11)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 247.72 g/mol . The compound is solid at room temperature .科学的研究の応用
- Compounds like Desarylpiperaquine could potentially be used in drug development. They might be studied for their pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion (ADME). These studies would involve various in vitro and in vivo experiments .
- The results of these studies could provide valuable information about the compound’s potential as a therapeutic agent, including its efficacy, safety profile, optimal dosage, and possible side effects .
- In biochemistry, Desarylpiperaquine could be studied for its interactions with various biological macromolecules. This could involve techniques such as protein binding assays, enzymatic activity assays, and molecular docking studies .
- The outcomes of these studies could reveal the compound’s mechanism of action at the molecular level, which could provide insights into its therapeutic potential .
- Desarylpiperaquine could be used in molecular biology studies to investigate its effects on cellular processes. This could involve techniques such as gene expression profiling, proteomics, and cell viability assays .
- The results of these studies could provide information about the compound’s effects on cellular function and its potential role in disease processes .
- In the field of drug development, Desarylpiperaquine could be studied in preclinical and clinical trials. Preclinical studies would involve in vitro and animal experiments to evaluate the compound’s safety and efficacy .
- If the results of preclinical studies are promising, the compound could proceed to clinical trials, where its safety and efficacy would be tested in humans .
- If Desarylpiperaquine shows promise in preclinical studies, it could be tested in clinical trials. These trials would evaluate the compound’s safety, efficacy, and optimal dosage in humans .
- The results of these trials could determine whether the compound is suitable for use as a therapeutic agent .
- If Desarylpiperaquine is found to be safe and effective in clinical trials, it could be used in medicine to treat specific diseases or conditions. The exact applications would depend on the results of the previous research and clinical trials .
- The outcomes of its use in medicine could provide real-world evidence of the compound’s therapeutic benefits and potential side effects .
Pharmacology
Biochemistry
Molecular Biology
Drug Development
Clinical Trials
Medicine
- In the field of chemistry, Desarylpiperaquine could be studied for its chemical properties and reactions . It could be used to synthesize new compounds or to study chemical processes .
- The results of these studies could provide valuable information about the compound’s chemical behavior and potential uses .
- Desarylpiperaquine could be used in toxicology studies to investigate its potential toxic effects . This could involve in vitro and in vivo experiments to evaluate the compound’s toxicity, as well as computational models to predict its toxic effects .
- The outcomes of these studies could provide insights into the compound’s safety profile and potential risks .
- In environmental science, Desarylpiperaquine could be studied for its environmental fate and effects . This could involve studies on its biodegradation, bioaccumulation, and ecotoxicity .
- The results of these studies could provide information about the compound’s environmental impact and potential risks to ecosystems .
- Desarylpiperaquine could potentially be used in veterinary medicine for the treatment of diseases in animals . This would involve studies to evaluate its efficacy and safety in different animal species .
- The outcomes of these studies could lead to new treatments for animal diseases .
- In the field of public health, Desarylpiperaquine could be studied for its potential effects on human health at the population level . This could involve epidemiological studies to evaluate its health effects in different populations .
- The results of these studies could provide valuable information for public health decision-making and interventions .
- Desarylpiperaquine could be used in neuroscience research to study its effects on the nervous system . This could involve studies on its neuropharmacology, neurotoxicity, and potential therapeutic effects in neurological disorders .
- The outcomes of these studies could provide insights into the compound’s effects on the nervous system and potential uses in neurology .
Chemistry
Toxicology
Environmental Science
Veterinary Medicine
Public Health
Neuroscience
特性
IUPAC Name |
7-chloro-4-[4-(3-piperazin-1-ylpropyl)piperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClN5/c21-17-2-3-18-19(16-17)23-5-4-20(18)26-14-12-25(13-15-26)9-1-8-24-10-6-22-7-11-24/h2-5,16,22H,1,6-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLGMLBIFBVXLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-(4-(3-(piperazin-1-yl)propyl)piperazin-1-yl)quinoline | |
CAS RN |
4039-00-3 |
Source


|
| Record name | 7-Chloro-4-(4-(3-(piperazin-1-yl)propyl)piperazin-1-yl)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004039003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-CHLORO-4-(4-(3-(PIPERAZIN-1-YL)PROPYL)PIPERAZIN-1-YL)QUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9L90JCF01 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


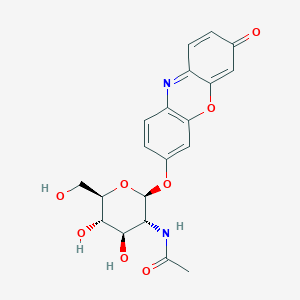
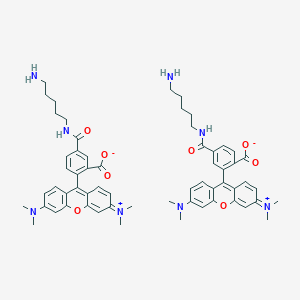
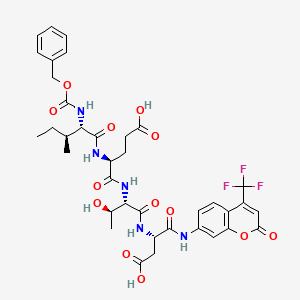
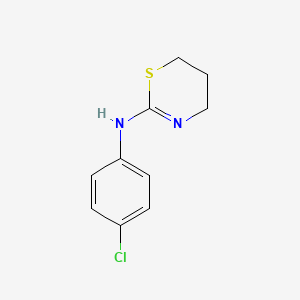
![2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1148133.png)
